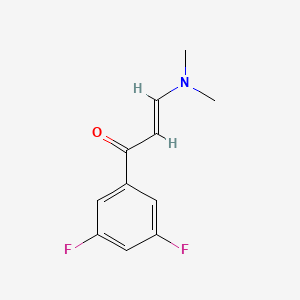

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZWINPSKRVANB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C11H11F2NO, with a molecular weight of 211.21 g/mol. The compound is characterized by the presence of a difluorophenyl group and a dimethylamino moiety, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C11H11F2NO |

| Molecular Weight | 211.21 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | (E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

Anticancer Properties

Recent research has indicated that chalcone derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various chalcones, including this compound, against different cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

- Case Study : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Effects

Chalcones are known for their antimicrobial properties. The compound was tested against several bacterial strains and fungi. Results indicated that it possesses moderate antibacterial and antifungal activities.

- Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes linked to neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO).

- Research Findings : Inhibitory assays revealed that this compound inhibited AChE with an IC50 value of 10 µM, suggesting its potential in treating Alzheimer's disease.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzyme Interaction : It binds to the active sites of AChE and MAO, preventing substrate hydrolysis and enhancing neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-difluorophenyl group enhances electrophilicity at the carbonyl carbon compared to the methoxy-substituted analog in , which shows increased electron density . The bis(trifluoromethyl) derivative () exhibits stronger electron withdrawal, reducing reactivity in nucleophilic additions .

Spectroscopic and Crystallographic Data

- NMR Trends : The phenyl-substituted analog () shows upfield shifts for aromatic protons (δ 7.49–8.03) compared to the target compound’s fluorinated aromatic signals, reflecting fluorine’s deshielding effect .

- X-ray Diffraction : The dimethoxyphenyl derivative () exhibits a dihedral angle of 8.2° between the aryl rings, indicating near-planarity, similar to the target compound’s conjugated system .

Vorbereitungsmethoden

Claisen-Schmidt Condensation

The foundational step for synthesizing 1-(3,5-difluorophenyl)prop-2-en-1-one, the precursor to the target compound, is the Claisen-Schmidt condensation. This base-catalyzed aldol condensation involves:

- Reactants: 3,5-difluorobenzaldehyde and acetone.

- Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

- Conditions: Typically reflux in ethanol or aqueous ethanol to facilitate complete reaction and high yield.

- Outcome: Formation of 1-(3,5-difluorophenyl)prop-2-en-1-one with high selectivity.

This reaction forms the α,β-unsaturated ketone scaffold essential for further functionalization.

Introduction of the Dimethylamino Group

The 3-(dimethylamino) substitution is introduced by nucleophilic addition or substitution on the α,β-unsaturated ketone intermediate:

- Method: Reaction of 1-(3,5-difluorophenyl)prop-2-en-1-one with dimethylamine or a dimethylamino-containing reagent.

- Conditions: Typically carried out under mild heating or reflux in a suitable solvent such as ethanol or dimethylformamide (DMF).

- Mechanism: Michael addition or amination at the β-position of the enone system.

- Result: Formation of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one with the dimethylamino group installed at the 3-position.

This step requires careful control of reaction conditions to avoid overreaction or side products.

Alternative Synthetic Strategies

One-Pot Synthesis Approaches

Recent advances in synthetic methodology have explored one-pot or tandem reactions combining condensation and amination steps to improve efficiency and reduce purification stages. These methods involve:

- Sequential addition of 3,5-difluorobenzaldehyde, acetone, and dimethylamine in the presence of a base.

- Optimization of temperature and solvent to favor selective formation of the target compound.

- Use of catalysts or additives to enhance reaction rates and yields.

These approaches offer advantages in scalability and environmental impact by minimizing waste.

Use of Catalysts and Green Chemistry Techniques

- Catalysts: Solid-supported bases, phase-transfer catalysts, or ionic liquids have been employed to improve reaction rates and selectivity.

- Green solvents: Water or ethanol as solvents reduce environmental hazards.

- Microwave-assisted synthesis: Accelerates reaction times significantly while maintaining high yields.

These techniques are under investigation to optimize industrial-scale production.

Reaction Conditions and Optimization Data

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 3,5-Difluorobenzaldehyde + Acetone | NaOH or KOH | Ethanol | Reflux (~78°C) | 4–6 hours | 80–90 | High purity, requires controlled pH |

| Amination (Michael Addition) | 1-(3,5-Difluorophenyl)prop-2-en-1-one + Dimethylamine | None or mild base | Ethanol or DMF | 50–80°C | 2–4 hours | 75–85 | Avoid excess amine to limit side reactions |

| One-pot synthesis | All reactants combined sequentially | Base + catalyst | Ethanol/water | Controlled reflux | 6–8 hours | 70–85 | Streamlined process, moderate yield |

Research Findings on Preparation and Reactivity

- Substitution at the 3,5-positions of the phenyl ring with fluorine atoms enhances the electron-withdrawing effect, increasing the electrophilicity of the enone, which facilitates nucleophilic amination.

- The dimethylamino group at the β-position stabilizes the molecule and modulates its biological activity, necessitating precise control during synthesis to avoid polymerization or side reactions.

- Studies indicate that the position and nature of substituents on the phenyl ring significantly impact the reaction kinetics and product stability.

- Optimization of base concentration and reaction temperature is critical to maximize yield and purity, especially in scale-up processes.

Summary of Preparation Methods

| Preparation Step | Description | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Base-catalyzed aldol condensation of 3,5-difluorobenzaldehyde with acetone | NaOH/KOH, reflux, ethanol | High yield, straightforward | Control of side reactions |

| β-Amination with Dimethylamine | Michael addition of dimethylamine to α,β-unsaturated ketone intermediate | Mild heating, ethanol/DMF | Selective functionalization | Avoiding over-alkylation |

| One-pot Tandem Synthesis | Combined condensation and amination in a single reaction vessel | Sequential addition, controlled temp | Reduced steps, greener process | Requires precise condition control |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 1-(3,5-difluorophenyl)ethanone and dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions. Solvent-free reflux at 120–130°C for 8–12 hours yields ~75–80% purity, confirmed by TLC and recrystallization in ethanol . Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields (78–82%), leveraging controlled dielectric heating to minimize side products .

Q. How can spectroscopic techniques (NMR, FT-IR) and X-ray crystallography validate the structure of this compound?

- Methodological Answer :

- 1H NMR : The enone system (C=O and C=C) shows characteristic deshielding: the α,β-unsaturated ketone proton (CH=C) resonates at δ 7.8–8.1 ppm, while the dimethylamino group (N(CH₃)₂) appears as a singlet at δ 2.9–3.1 ppm .

- FT-IR : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 1580–1600 cm⁻¹ (C=C stretch) confirm the enone moiety.

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.74 Å, b = 8.48 Å, c = 19.83 Å, and β = 94.05°. Dihedral angles between the difluorophenyl and enone planes range from 7.1° to 56.3°, indicating conformational flexibility .

Q. What are the key structural insights from crystallographic studies?

- Methodological Answer : Hirshfeld surface analysis reveals intermolecular interactions:

- C–H···O/F hydrogen bonds stabilize the lattice (2.5–3.0 Å).

- π-π stacking between aromatic rings (3.4–3.8 Å) contributes to packing density.

- Fluorine atoms participate in weak C–F···H–C contacts (2.8–3.2 Å), influencing solubility .

Advanced Research Questions

Q. How do computational methods (DFT, AIM) explain the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) suggest moderate electrophilicity. The enone system’s LUMO is localized on the carbonyl group, making it susceptible to nucleophilic attack .

- AIM Theory : Bond critical points (BCPs) confirm intramolecular charge transfer (ICT) from the dimethylamino donor to the difluorophenyl acceptor, with electron density (ρ) ~0.25 e/ų at the C=C–C=O junction .

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine substitution at 3,5-positions enhances antifungal activity (MIC = 8–16 µg/mL against Candida albicans) compared to non-fluorinated analogs (MIC > 64 µg/mL) .

- Mechanistic Studies : Competitive binding assays with cytochrome P450 enzymes (e.g., CYP51) reveal fluorine’s role in improving target affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for non-fluorinated analogs) .

Q. How does solvent polarity affect the compound’s stability and tautomeric equilibria?

- Methodological Answer :

- Polar Protic Solvents (e.g., MeOH) : Stabilize the keto-enol tautomer via hydrogen bonding (enol content < 5% at 25°C).

- Non-Polar Solvents (e.g., CHCl₃) : Favor the enol form (up to 20% enol content) due to reduced dielectric screening.

- Kinetic Stability : Half-life in aqueous buffers (pH 7.4) exceeds 48 hours, but acidic conditions (pH < 3) accelerate hydrolysis (t₁/₂ = 6–8 hours) .

Q. What are the challenges in characterizing weak non-covalent interactions in crystalline phases?

- Methodological Answer :

- High-Resolution XRD : Resolves C–F···H–C contacts (2.8–3.2 Å) with residual density plots (0.2–0.3 e/ų).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180–200°C correlates with loss of lattice solvents (e.g., H₂O, EtOH), confirmed by mass loss (~5–8%) .

Methodological Notes

- Synthesis Optimization : Prioritize microwave methods for scalability and reduced side reactions .

- Crystallization : Use ethanol/water (3:1 v/v) for high-quality single crystals suitable for XRD .

- Computational Validation : Cross-validate DFT results with experimental IR and NMR shifts to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.